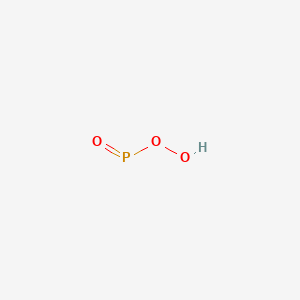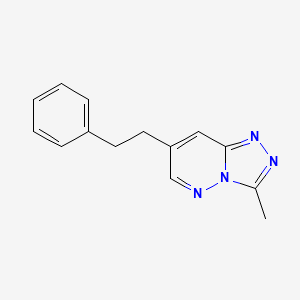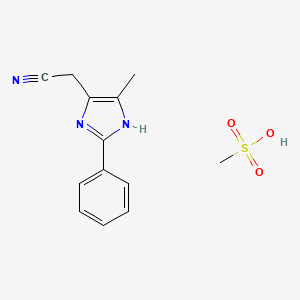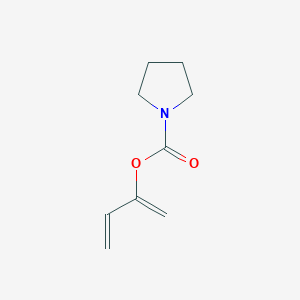
1-tert-Butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea is an organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a tert-butyl group, and a urea moiety
Preparation Methods
The synthesis of 1-tert-Butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea typically involves the reaction of 5-chloro-1,2-benzothiazole with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-tert-Butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical research.
Medicine: Research has indicated that the compound may possess pharmacological properties, including antimicrobial and anticancer activities. It is being investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its antimicrobial and anticancer activities, the compound may interfere with the replication and survival of microbial and cancer cells by targeting key proteins and enzymes involved in cell division and growth .
Comparison with Similar Compounds
1-tert-Butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea can be compared with other benzothiazole derivatives, such as:
1-tert-Butyl-3,5-dimethylbenzene: This compound has a similar benzothiazole ring structure but differs in the substituents attached to the ring.
3-Chloro-2-methyl-1-propene: This compound is a chlorinated derivative of benzothiazole and is used as an insecticide and chemical intermediate.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
105734-64-3 |
|---|---|
Molecular Formula |
C12H14ClN3OS |
Molecular Weight |
283.78 g/mol |
IUPAC Name |
1-tert-butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea |
InChI |
InChI=1S/C12H14ClN3OS/c1-12(2,3)15-11(17)14-10-8-6-7(13)4-5-9(8)18-16-10/h4-6H,1-3H3,(H2,14,15,16,17) |
InChI Key |
OQJICYFBCZSDAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NSC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate](/img/structure/B14328780.png)



![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)

![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)


![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)

